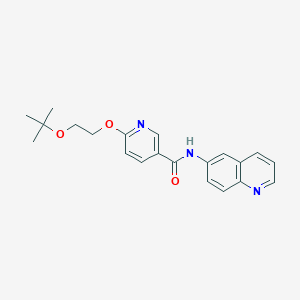

6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-quinolin-6-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-21(2,3)27-12-11-26-19-9-6-16(14-23-19)20(25)24-17-7-8-18-15(13-17)5-4-10-22-18/h4-10,13-14H,11-12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYLVEFBYOBZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the tert-butoxyethanol intermediate: This involves the reaction of tert-butyl alcohol with ethylene oxide under basic conditions to form 2-(tert-butoxy)ethanol.

Coupling with quinoline: The 2-(tert-butoxy)ethanol is then reacted with a quinoline derivative, such as 6-bromoquinoline, under nucleophilic substitution conditions to form 2-(tert-butoxy)ethoxyquinoline.

Amidation with nicotinic acid: The final step involves the amidation of 2-(tert-butoxy)ethoxyquinoline with nicotinic acid or its derivatives under dehydrating conditions to yield 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and nicotinamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce reduced quinoline or nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting nicotinic receptors or enzymes involved in quinoline metabolism.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with enzymes, while the nicotinamide group can mimic the structure of nicotinamide adenine dinucleotide (NAD+), potentially inhibiting enzymes that use NAD+ as a cofactor.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide to analogous compounds based on substituent variations, molecular properties, and reported bioactivities.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects: The tert-butoxy ethoxy group in the target compound likely confers greater steric bulk and lipophilicity compared to trifluoro-ethoxy (BI00611953) or tetrahydrofuran-3-yl-oxy substituents (e.g., Example 132 in ). This may enhance membrane permeability but reduce aqueous solubility .

- Molecular Weight: The target compound (estimated ~423) is lighter than analogs like Example 128 (molecular weight 570 ), which could favor better pharmacokinetic profiles.

Pharmacological and Functional Comparisons

Cardioprotective Activity

- BI00611953 demonstrated significant cardioprotection in Langendorff heart models, improving post-ischemic left ventricular developed pressure (LVDP) and reducing infarct size. This activity was attributed to sEH inhibition and modulation of epoxyeicosatrienoic acids (EETs) .

Lipid Modulation and Receptor Affinity

- 5-(3,4-Dichloro-phenyl)-N-((1S,2R)-2-hydroxy-cyclohexyl)-6-(trifluoro-ethoxy)-nicotinamide increased HDL cholesterol by 121.9% in hamsters, outperforming tert-butoxy-free analogs .

- CB1/CB2 Receptor Binding: Trifluoro-ethoxy substituents (e.g., in ) showed variable receptor affinity (CB1 Ki = 1.3 μM vs. >10 μM for CB2), whereas tert-butoxy ethoxy groups may lack direct cannabinoid receptor interactions due to reduced electronegativity.

Data Tables Summarizing Key Comparisons

Table 1: Molecular and Functional Properties

Table 2: Substituent Impact on Solubility and Binding

| Substituent | Solubility (Predicted) | Enzyme Binding (Hypothesized) |

|---|---|---|

| tert-Butoxy ethoxy | Low (logP ~3.5) | High (steric bulk enhances target selectivity) |

| Trifluoro-ethoxy | Moderate (logP ~2.8) | Moderate (electronegativity aids binding) |

| Tetrahydrofuran-3-yl-oxy | High (logP ~1.9) | Low (polarity reduces membrane penetration) |

Q & A

Basic: What synthetic strategies are optimal for constructing the tert-butoxy-ethoxy linker in 6-(2-(tert-butoxy)ethoxy)-N-(quinolin-6-yl)nicotinamide?

Methodological Answer:

The tert-butoxy-ethoxy linker is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example:

- Step 1: React tert-butanol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃, DMF, 80°C) to form 2-(tert-butoxy)ethyl bromide.

- Step 2: Couple this intermediate to a hydroxylated nicotinamide precursor using a base like NaH in THF at 0–25°C .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates with >95% purity. Reaction yields range from 45–70%, depending on steric hindrance .

Basic: How can researchers confirm the structural integrity of the quinolin-6-yl and nicotinamide moieties post-synthesis?

Methodological Answer:

Multi-modal analytical techniques are required:

- NMR Spectroscopy: ¹H/¹³C NMR resolves the quinoline aromatic protons (δ 8.2–9.1 ppm) and tert-butoxy methyl groups (δ 1.2 ppm). COSY and HSQC validate connectivity .

- X-ray Crystallography: For crystalline derivatives, bond lengths (e.g., C–O in the linker: ~1.42 Å) and dihedral angles confirm spatial arrangement .

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Advanced: What structure-activity relationship (SAR) approaches are effective for optimizing bioactivity in analogs of this compound?

Methodological Answer:

Key SAR strategies include:

- Substituent Variation: Replace the tert-butoxy group with smaller alkoxy groups (e.g., methoxy, isopropoxy) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for aryl modifications .

- Quinoline Core Modifications: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 2-position to enhance electrophilic interactions. Monitor activity via kinase inhibition assays .

- Linker Optimization: Test ethylene glycol spacers of varying lengths (n=1–3) to balance solubility and membrane permeability. LogP values should be maintained between 2.5–3.5 .

Advanced: How can computational modeling predict target binding modes and guide experimental validation?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, ABL1). Focus on hydrogen bonds between the nicotinamide carbonyl and kinase hinge regions (e.g., Met793 in EGFR) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the tert-butoxy group in hydrophobic pockets. RMSD <2.0 Å indicates stable binding .

- Validation: Correlate docking scores (ΔG < −8 kcal/mol) with IC₅₀ values from enzymatic assays. Discrepancies >10-fold warrant re-evaluation of protonation states or solvent models .

Intermediate: What strategies mitigate solubility challenges during in vitro bioactivity assays?

Methodological Answer:

- Co-solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing 0.01% Tween-80 or cyclodextrin (10 mM) to prevent aggregation .

- pH Adjustment: For ionizable groups, use phosphate buffers (pH 7.4) or citrate (pH 5.0) to enhance aqueous solubility. Measure via UV-Vis at λ_max ≈ 265 nm .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve bioavailability in cell-based assays .

Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models. A low F% (<20%) suggests poor absorption or first-pass metabolism .

- Metabolite Identification: Use LC-MS/MS to detect hepatic metabolites (e.g., oxidative dealkylation of the tert-butoxy group). Compare with in vitro microsomal stability data .

- Dose Escalation Studies: Adjust dosing regimens (e.g., QD vs. BID) to maintain plasma concentrations above the IC₉₀. PK/PD modeling in Phoenix WinNonlin clarifies exposure-response relationships .

Basic: What safety protocols are critical for handling tert-butoxy-containing compounds?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to dust/volatile risks .

- Waste Disposal: Collect tert-butoxy intermediates in halogen-free containers. Incinerate at >1000°C to prevent environmental release of toxic byproducts .

- Spill Management: Absorb solids with vermiculite, then treat with 10% NaOH solution to neutralize reactive species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.